molecular formula C18H20N2O B367122 (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537009-70-4

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B367122
CAS RN: 537009-70-4
M. Wt: 280.4g/mol
InChI Key: BPRLAQGNLWTFHG-UHFFFAOYSA-N
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Description

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol, also known as IBNAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Electrochemical Properties and Redox Characteristics

The compound’s electrochemical behavior has been studied using cyclic voltammetry. Specifically, researchers have investigated the effect of substituents on its redox properties. Notably, the reversible electrochemical redox transformation from quinone to biradical occurs at positive potentials . This unique behavior makes it a promising candidate for applications in energy storage, sensors, or catalysis.

Organic Light-Emitting Diodes (OLEDs)

Another related compound, 4,4’-bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl (CN-BPPI) , has been synthesized and studied. CN-BPPI exhibits morphologically stable amorphous films upon thermal evaporation, making it suitable for OLED applications . Its electronic and optical properties could contribute to efficient light emission in OLED devices.

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility. Researchers have focused on constructing specific bonds during imidazole formation, which could impact drug discovery, materials science, and catalysis .

Mechanism of Action

Target of Action

Similar benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial survival.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA synthesis, protein synthesis, or cell wall synthesis.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by inhibiting essential cellular functions.

properties

IUPAC Name

[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRLAQGNLWTFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

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